N-(2-bicyclo[2.2.1]heptanyl)-4-[(4-chlorophenyl)sulfanylmethyl]benzamide
Overview
Description
N-(2-bicyclo[221]heptanyl)-4-[(4-chlorophenyl)sulfanylmethyl]benzamide is a complex organic compound that features a bicyclic heptane ring, a chlorophenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bicyclo[2.2.1]heptanyl)-4-[(4-chlorophenyl)sulfanylmethyl]benzamide typically involves multiple steps:
Formation of the Bicyclic Heptane Ring: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Introduction of the Chlorophenyl Group: This step may involve a Friedel-Crafts alkylation or acylation reaction using 4-chlorobenzyl chloride or 4-chlorobenzoyl chloride.
Formation of the Benzamide Moiety: This can be done by reacting the intermediate with benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Substitution: The chlorophenyl group is susceptible to nucleophilic aromatic substitution, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-bicyclo[22
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The bicyclic heptane ring and chlorophenyl group could play crucial roles in binding to the target site.
Comparison with Similar Compounds
Similar Compounds
- N-(2-bicyclo[2.2.1]heptanyl)-4-[(4-methylphenyl)sulfanylmethyl]benzamide
- N-(2-bicyclo[2.2.1]heptanyl)-4-[(4-fluorophenyl)sulfanylmethyl]benzamide
Uniqueness
The presence of the chlorophenyl group in N-(2-bicyclo[2.2.1]heptanyl)-4-[(4-chlorophenyl)sulfanylmethyl]benzamide may confer unique properties such as increased lipophilicity or specific interactions with biological targets, distinguishing it from its analogs.
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-4-[(4-chlorophenyl)sulfanylmethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNOS/c22-18-7-9-19(10-8-18)25-13-14-1-4-16(5-2-14)21(24)23-20-12-15-3-6-17(20)11-15/h1-2,4-5,7-10,15,17,20H,3,6,11-13H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDJBWTZBXGKSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC(=O)C3=CC=C(C=C3)CSC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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